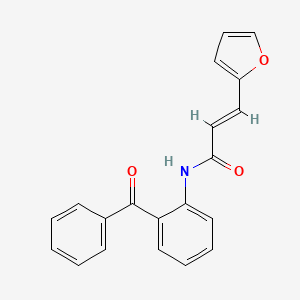

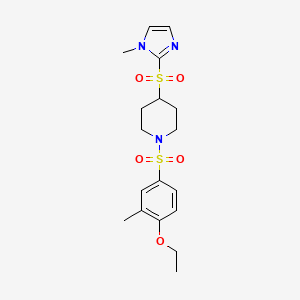

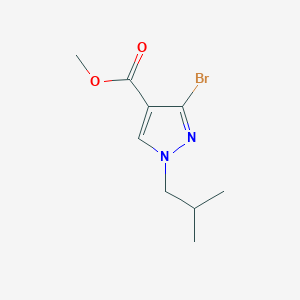

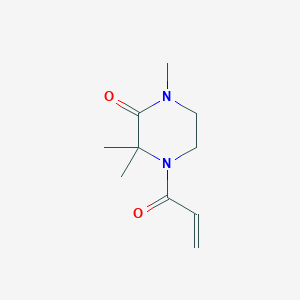

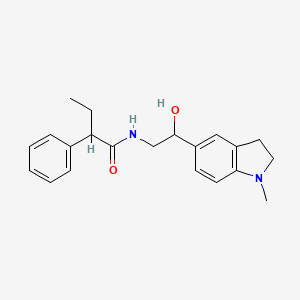

![molecular formula C11H7BrN4 B2458879 3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine CAS No. 943613-36-3](/img/structure/B2458879.png)

3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

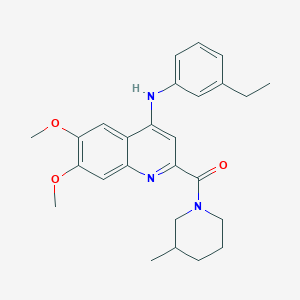

“3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine” is a chemical compound with the empirical formula C6H4BrN3 . It is a part of the triazolopyridines family, which are known for their various pharmaceutical applications .

Synthesis Analysis

The synthesis of this compound involves the use of the chlorinated agent NCS for hydrazones under very mild conditions . Further details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The compound “3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine” was crystallized in the monoclinic space group P 21/c . The X-ray diffraction technique was used to study its structure .Chemical Reactions Analysis

While specific chemical reactions involving “3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine” are not detailed in the search results, triazolopyridines are known to be involved in a variety of reactions due to their versatile nature .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 198.02 . More specific physical and chemical properties such as melting point, NMR data, and IR data can be found in the referenced paper .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

This compound can be used in the synthesis of heterocyclic compounds . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

Antifungal Activity

The compound has been found to show excellent antifungal activities against various fungi, including Phyllosticta Pirina, Sclerotinia sclerotiorum, Rhizoctonia solanii, Fusarium oxysporum, Fusarium nivale, Aspergillus fumigatus, and Candida albicans .

Insecticidal Activity

In addition to its antifungal properties, the compound also exhibits insecticidal activity .

Medicinal Applications

The compound has been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Material Science Applications

These types of compounds have various applications in the material sciences fields as well .

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives, which this compound is a part of, have a wide range of biological activities, including anti-bacterial properties .

Antidiabetic Activity

3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, a key pharmacophore of this compound, is used in the treatment of type II-diabetes mellitus .

Anticonvulsant Properties

The compound also exhibits anticonvulsant properties, making it important in drug discovery programs .

Wirkmechanismus

Target of Action

The primary targets of the compound “3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine” are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

It is known that the triazolopyridine ring, a structural fragment present in this compound, is found in a number of drugs .

Biochemical Pathways

Compounds with a similar triazolopyridine ring have been shown to have herbicidal, antifungal, neuroprotective, and antibacterial activity . This suggests that this compound may interact with multiple biochemical pathways.

Result of Action

Compounds with similar structures have been shown to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

6-bromo-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN4/c12-9-3-4-10-14-15-11(16(10)7-9)8-2-1-5-13-6-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMSVASTWWYZJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C3N2C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamide](/img/structure/B2458796.png)

![1-(3-chloro-4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2458801.png)

![4-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2458809.png)

![N-[1-(5-bromo-2-furoyl)piperidin-4-yl]-4-methoxybenzenesulfonamide](/img/structure/B2458810.png)